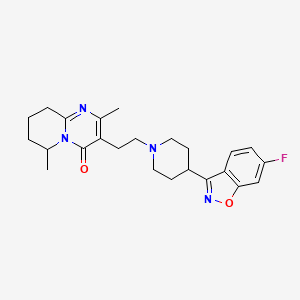

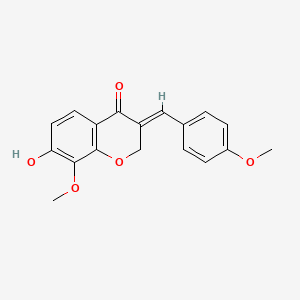

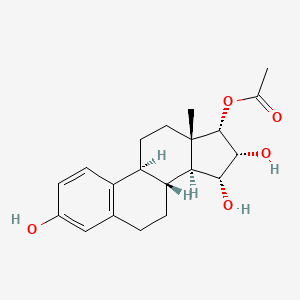

(E)-7-hydroxy-8-methoxy-3-(4-methoxybenzylidene)chroman-4-one

Overview

Description

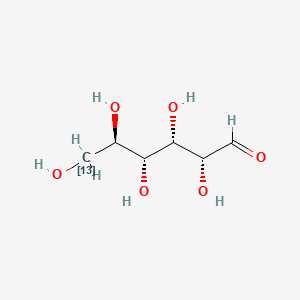

Chromanone or Chroman-4-one is a significant and intriguing heterobicyclic compound that serves as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . The absence of a double bond in chromanone between C-2 and C-3 exhibits significant variations in biological activities .

Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone and chromenone . The absence of C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone .Chemical Reactions Analysis

A new series of chroman-4-one fused 1,3,4-thiadiazole derivatives has been synthesized with the help of different aromatic benzaldehydes . The final compounds were characterized by FT-IR and 1 HNMR .Physical And Chemical Properties Analysis

Chroman-4-one is one of the most important heterobicyclic moieties existing in natural compounds as polyphenols and as synthetic compounds like Taxifolin . It is also known as chromanone or benzo-dihydropyran or benzopyran .Scientific Research Applications

Antimicrobial Activity

(E)-7-hydroxy-8-methoxy-3-(4-methoxybenzylidene)chroman-4-one, along with related compounds, was isolated from the plant Caesalpinia pulcherrima. These compounds, including (E)-7-hydroxy-8-methoxy-3-(4-methoxybenzylidene)chroman-4-one, demonstrated antimicrobial activity (Maheswara, Siddaiah, & Venkata Rao, 2006).

Synthesis Methodology

A new methodology was developed for synthesizing (E)-3-benzylidenechroman-4-ones, which includes (E)-7-hydroxy-8-methoxy-3-(4-methoxybenzylidene)chroman-4-one. This methodology used methyl 3-aryl-3-hydroxy-2-methylenepropanoates, demonstrating a practical approach for synthesizing this class of compounds (Basavaiah & Bakthadoss, 1998).

Protection Against Glucotoxicity-Induced Apoptosis

A study explored the protective effects of a related compound, (E)-5-hydroxy-7-methoxy-3-(2′-hydroxybenzyl)-4-chromanone, isolated from Portulaca oleracea L., on INS-1 pancreatic β cells. This compound was found to protect these cells from glucotoxicity-induced apoptosis, suggesting potential therapeutic applications for similar compounds (Park, Seo, & Han, 2019).

Estrogenic Activity

Homoisoflavanones, including compounds structurally related to (E)-7-hydroxy-8-methoxy-3-(4-methoxybenzylidene)chroman-4-one, were isolated from the rhizomes of Polygonatum sibiricum and tested for estrogenic activity. The results indicated significant proliferative effects on MCF-7 cells, which are estrogen-responsive human breast cancer cell lines (Chen et al., 2018).

Radical Scavenging Activity

Compounds including (E)-7-hydroxy-8-methoxy-3-(4-methoxybenzylidene)chroman-4-one, isolated from various plants like Portulaca oleracea L., showed scavenging activities in assays like 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical quenching, suggesting their potential as antioxidants (Yang et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 8-Methoxybonducellin are yet to be definitively identified

Pharmacokinetics

Information on the pharmacokinetics of 8-Methoxybonducellin is currently limited . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, are areas of active investigation.

Result of Action

It has been suggested that the compound may have inhibitory effects on certain bacterial species

Future Directions

properties

IUPAC Name |

(3E)-7-hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-21-13-5-3-11(4-6-13)9-12-10-23-17-14(16(12)20)7-8-15(19)18(17)22-2/h3-9,19H,10H2,1-2H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXQROZUZURVHX-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\COC3=C(C2=O)C=CC(=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxybonducellin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)

![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)

![(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane](/img/structure/B583753.png)